molecular formula C20H24N6O2 B2863264 1-ethyl-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919028-64-1

1-ethyl-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B2863264
CAS RN: 919028-64-1
M. Wt: 380.452
InChI Key: HWQQXYQQRKIXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Lebraud et al. (2013) highlights the efficiency of trifluoroethanol as a solvent in the selective N-7 methylation of purines, which could be relevant for the synthesis of compounds similar to the one (Lebraud et al., 2013).

Biological Activities and Applications

  • Kim et al. (1978) discuss the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their antiviral activity, indicating potential biomedical applications for triazine derivatives (Kim et al., 1978).
  • Neda et al. (1995) describe the chemical reactions of similar triazine derivatives, providing insights into their potential chemical versatility (Neda et al., 1995).
  • Ueda et al. (1987) synthesized novel heterocycles including triazino purines and examined their antitumor and vascular relaxing effects, suggesting possible therapeutic applications (Ueda et al., 1987).

Antimicrobial and Antituberculosis Potential

  • Avupati et al. (2013) synthesized novel 1,3,5-triazine-Schiff base conjugates and evaluated their antimycobacterial activity against Mycobacterium tuberculosis, demonstrating the potential of triazine derivatives in combating tuberculosis (Avupati et al., 2013).

Diverse Applications in Drug Development

  • The compound’s structural similarity to various triazine derivatives, which have been explored for anticancer, anti-HIV, and antimicrobial activities (Ashour et al., 2012), suggests its potential in drug development (Ashour et al., 2012).

Synthesis Techniques and Structural Analysis

  • Studies like those by Hwang et al. (2017) on the synthesis and characterization of benzylic derivatives of triazines provide insights into the structural and synthetic aspects that could be relevant to the compound (Hwang et al., 2017).

Antitumor Potentials

  • Badrey and Gomha (2012) explored the synthesis of various heterocycles with potential anti-tumor properties, indicative of the possible exploration of similar compounds for cancer treatment (Badrey & Gomha, 2012).

properties

IUPAC Name

1-ethyl-3,4,9-trimethyl-7-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-6-25-19-21-17-16(26(19)14(4)13(3)22-25)18(27)24(20(28)23(17)5)11-15-9-7-8-12(2)10-15/h7-10,14H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQQXYQQRKIXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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